molecular formula C14H15OP B13869044 [(2-Methoxyphenyl)methyl](phenyl)phosphane CAS No. 1485-88-7

[(2-Methoxyphenyl)methyl](phenyl)phosphane

Cat. No.: B13869044
CAS No.: 1485-88-7
M. Wt: 230.24 g/mol
InChI Key: HCAJAVWKBZKSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups: a 2-methoxyphenyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxyphenyl)methylphosphane can be synthesized through the reaction of 2-methoxybenzyl chloride with phenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of (2-Methoxyphenyl)methylphosphane may involve the use of larger reaction vessels and more efficient purification techniques such as distillation under reduced pressure. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism by which (2-Methoxyphenyl)methylphosphane exerts its effects involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, which enhances the reactivity of the metal and facilitates the desired transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)methylphosphane is unique due to its specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, where the balance of electron-donating and steric effects is crucial for optimal performance .

Properties

CAS No.

1485-88-7

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

IUPAC Name

(2-methoxyphenyl)methyl-phenylphosphane

InChI

InChI=1S/C14H15OP/c1-15-14-10-6-5-7-12(14)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3

InChI Key

HCAJAVWKBZKSHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CPC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.